molecular formula C8H3F4NO4 B15314648 6-Fluoro-3-nitro-2-trifluoromethyl-benzoic acid

6-Fluoro-3-nitro-2-trifluoromethyl-benzoic acid

Cat. No.: B15314648
M. Wt: 253.11 g/mol
InChI Key: RDNQUAHZRBFOAL-UHFFFAOYSA-N
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Description

6-Fluoro-3-nitro-2-trifluoromethyl-benzoic acid is an organic compound that has gained significant attention in recent years due to its potential use in various industries and fields of research. This compound belongs to the benzoic acid family, which is widely used in the manufacturing of pharmaceuticals, agrochemicals, and other industrial products. It is a white to light yellow powder with a molecular formula of C8H3F4NO4 and a molecular weight of 253.1.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Fluoro-3-nitro-2-trifluoromethyl-benzoic acid is synthesized through a multi-step process. The synthesis involves the reaction of 2-nitro-toluene with trifluoroacetaldehyde, followed by the addition of potassium hydroxide, and then nitration and oxidation. The resulting compound is then purified by recrystallization to obtain this compound.

Industrial Production Methods

The industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-nitro-2-trifluoromethyl-benzoic acid undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, using strong oxidizing agents.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 6-Fluoro-3-amino-2-trifluoromethyl-benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the aromatic ring.

Scientific Research Applications

    Pharmaceuticals: It can be used as a building block in the synthesis of new pharmaceuticals, particularly those targeting bacterial and fungal infections due to its antibacterial and antifungal properties.

    Agrochemicals: The compound can be used in the development of new agrochemicals for crop protection.

    Materials Science: It can be used in the development of new materials such as polymers with specific properties.

Mechanism of Action

The mechanism of action of 6-Fluoro-3-nitro-2-trifluoromethyl-benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with bacterial or fungal enzymes, leading to their inhibition and subsequent cell death. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-fluoro-3-trifluoromethyl-benzoic acid: Similar in structure but with a bromine atom instead of a nitro group.

    2-Fluoro-3-trifluoromethyl-benzoic acid: Lacks the nitro group, making it less reactive in certain types of reactions.

Uniqueness

6-Fluoro-3-nitro-2-trifluoromethyl-benzoic acid is unique due to the presence of both a nitro group and a trifluoromethyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H3F4NO4

Molecular Weight

253.11 g/mol

IUPAC Name

6-fluoro-3-nitro-2-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C8H3F4NO4/c9-3-1-2-4(13(16)17)6(8(10,11)12)5(3)7(14)15/h1-2H,(H,14,15)

InChI Key

RDNQUAHZRBFOAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])C(F)(F)F)C(=O)O)F

Origin of Product

United States

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